(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Propionamide Group: The propionamide group can be introduced through amidation reactions, where an appropriate amine reacts with a propionyl chloride derivative.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as the use of chiral catalysts or chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.
Biological Studies: Employed in studies to understand its biological activity and mechanism of action.
Pharmacological Research: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-acetamide
- (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-butyramide
- (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-valeramide
Uniqueness
(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is unique due to its specific structural features, such as the presence of the propionamide group and the (S)-configuration. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-5-7-13(3)8-6-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXENOCZQKQQVRQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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